3-Cyano Gimeracil-13C3 Methyl Ether
Description
Properties
IUPAC Name |
5-chloro-4-methoxy-2-oxo-(4,5,6-13C3)1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2/c1-12-6-4(2-9)7(11)10-3-5(6)8/h3H,1H3,(H,10,11)/i3+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFMNXCAJNVYKF-GDTGSDDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)NC=C1Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[13C]1=C(C(=O)N[13CH]=[13C]1Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Cyano Gimeracil 13c3 Methyl Ether
Precursor Synthesis and Isotopic Incorporation Strategies
The foundational step in the synthesis of the target molecule is the preparation of specifically labeled building blocks. This involves both the synthesis of the core heterocyclic structure and the ¹³C-enriched methylating agent.
The primary ¹³C-enriched building block required is a methylating agent containing three Carbon-13 atoms. A common and efficient precursor for this is ¹³C-labeled methanol, which can be converted to a more reactive methylating agent like ¹³C₃-methyl iodide. The synthesis of ¹³C₃-methanol can be achieved through the reduction of ¹³C-carbon dioxide or ¹³C-carbon monoxide with a suitable hydride source.
Alternatively, ¹³C₃-methyl iodide can be synthesized from commercially available ¹³C-enriched precursors. For instance, starting with ¹³C-labeled potassium carbonate, a reaction with a suitable reducing agent followed by treatment with hydroiodic acid can yield the desired ¹³C₃-methyl iodide. uchicago.edu The choice of pathway often depends on the availability and cost of the starting ¹³C-labeled materials. uchicago.edu
The non-labeled precursor, the 3-cyano-gimeracil core, is synthesized through established methods for constructing functionalized 2-pyridone scaffolds. mdpi.com This typically involves the condensation of a suitable active methylene (B1212753) compound with an enaminone or a similar reactive intermediate, followed by cyclization to form the pyridone ring.
The key step in the synthesis is the regiospecific methylation of the hydroxyl group at the 4-position of the 3-cyano-pyridone precursor to form the methyl ether. This is typically achieved via a Williamson ether synthesis. The hydroxyl group of the 3-cyano-gimeracil precursor is first deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form a reactive alkoxide. This alkoxide then undergoes nucleophilic substitution with the synthesized ¹³C₃-methyl iodide.
The reaction is highly regiospecific due to the inherent nucleophilicity of the hydroxyl group's oxygen atom. The use of a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724) (ACN), facilitates the reaction by solvating the cation of the base and leaving the alkoxide anion free to react. nih.gov
Chemical Reaction Optimization for High Yield and Isotopic Enrichment
Optimizing the reaction conditions is critical for maximizing the yield and ensuring high isotopic enrichment of the final product. nih.govnih.govbiorxiv.org Key parameters that are typically optimized include the choice of base, solvent, reaction temperature, and reaction time.
A strong, non-nucleophilic base is preferred to avoid side reactions. The temperature is carefully controlled to balance the reaction rate with the prevention of potential degradation of the starting materials or product. An excess of the ¹³C₃-methylating agent is often used to drive the reaction to completion and maximize the incorporation of the isotopic label.
The following table outlines typical parameters considered for optimization:
| Parameter | Condition | Rationale |
| Base | NaH, K₂CO₃ | To efficiently deprotonate the hydroxyl group without competing nucleophilic attack. |
| Solvent | DMF, ACN | To provide a suitable medium for the SN2 reaction and dissolve reactants. |
| Temperature | Room Temperature to 60 °C | To balance reaction kinetics with the stability of the reactants and product. |
| Reactant Ratio | Slight excess of ¹³C₃-methyl iodide | To ensure complete conversion of the precursor and maximize isotopic enrichment. |
| Reaction Time | 4-24 hours | Monitored by techniques like TLC or LC-MS to determine the point of maximum conversion. |
This table presents a generalized summary of optimization parameters for a Williamson ether synthesis, a common method for such reactions.
Purification and Rigorous Spectroscopic Verification of 3-Cyano Gimeracil-13C3 Methyl Ether
Following the synthesis, a multi-step purification process is employed to isolate the target compound with high chemical and isotopic purity. nih.govnih.gov This is followed by comprehensive spectroscopic analysis to confirm the structure and the precise location of the isotopic labels.
The primary method for purifying 3-Cyano Gimeracil-13C3 Methyl Ether is column chromatography. vurup.sk Silica gel is a common stationary phase, and the mobile phase is a carefully selected mixture of solvents, such as ethyl acetate (B1210297) and hexane, to achieve optimal separation of the product from unreacted starting materials and any byproducts. biorxiv.org
For enhancing isotopic purity, more advanced chromatographic techniques may be employed. While ¹³C-labeled compounds often co-elute with their unlabeled counterparts in standard chromatography, high-performance liquid chromatography (HPLC) can sometimes provide sufficient resolution to separate isotopologues, especially if there are significant differences in their physical properties. mdpi.comresearchgate.net However, for ¹³C, the mass difference is often not enough to cause significant separation under normal conditions. mdpi.com The primary goal of chromatography here is to remove chemical impurities.
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for confirming the successful incorporation and location of the Carbon-13 labels. chemistrysteps.comudel.edulibretexts.orgnih.gov Both ¹H NMR and ¹³C NMR are utilized.
In the ¹H NMR spectrum, the protons of the methyl ether group will appear as a doublet due to coupling with the attached ¹³C nucleus (¹J_CH coupling). The integration of this signal will correspond to three protons.
The ¹³C NMR spectrum is the most direct evidence of successful labeling. A significantly enhanced signal will be observed in the chemical shift region corresponding to the methyl ether carbon (typically around 50-60 ppm). libretexts.org The peak will be a singlet in a proton-decoupled spectrum. The presence of this intense signal, corresponding to the ¹³C₃-methyl group, confirms the high level of isotopic enrichment. chemistrysteps.com
The following table summarizes the expected NMR data for the labeled methyl ether group:
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Observation |
| ¹H | ~4.0 | Doublet | Splitting due to one-bond coupling with ¹³C. |
| ¹³C | ~55-60 | Singlet (proton-decoupled) | Highly intense signal confirming ¹³C enrichment. |
This table provides expected NMR spectroscopic data for the labeled methyl ether moiety based on typical values for similar functional groups.
Mass Spectrometric Validation of Molecular Structure and Isotopic Enrichment
Mass spectrometry is an indispensable analytical technique for the structural confirmation and determination of isotopic enrichment of 13C-labeled compounds like 3-Cyano Gimeracil-13C3 Methyl Ether. frontiersin.org High-resolution mass spectrometry (HRMS) provides exceptional mass accuracy, which is critical for verifying the elemental composition and confirming the successful incorporation of the ¹³C isotopes. nih.gov
The validation process involves comparing the mass-to-charge (m/z) ratio of the labeled compound with its unlabeled analogue. The molecular formula of the unlabeled "3-Cyano Gimeracil Methyl Ether" is C₇H₅ClN₂O₂, with a molecular weight of approximately 184.58 Da. pharmaffiliates.com The labeled counterpart, 3-Cyano Gimeracil-13C3 Methyl Ether, has a molecular formula of C₄¹³C₃H₅ClN₂O₂, resulting in a molecular weight of approximately 187.56 Da. impurity.compharmaffiliates.com The observed mass difference of approximately 3 Da directly corresponds to the substitution of three ¹²C atoms with three ¹³C atoms.
Table 1: Theoretical Molecular Weight Comparison
| Compound | Molecular Formula | Theoretical Molecular Weight (Da) |
|---|---|---|
| 3-Cyano Gimeracil Methyl Ether | C₇H₅ClN₂O₂ | 184.58 pharmaffiliates.com |
| 3-Cyano Gimeracil-13C3 Methyl Ether | C₄¹³C₃H₅ClN₂O₂ | 187.56 impurity.compharmaffiliates.com |
This table presents the molecular formulas and corresponding theoretical molecular weights for both the unlabeled compound and its ¹³C₃-labeled isotopologue.
Further analysis of the mass spectrum allows for the detailed assessment of isotopic enrichment. Isotopic enrichment refers to the percentage of the labeled isotope at a specific position in the molecule. isotope.com For a compound with multiple labels, like 3-Cyano Gimeracil-13C3 Methyl Ether, the mass spectrum will exhibit a distribution of isotopologues (molecules differing only in their isotopic composition). nih.govnih.gov
The primary peak in the mass spectrum of a highly enriched sample would correspond to the M+3 isotopologue, where all three designated carbon atoms are ¹³C. However, due to the statistical nature of labeling synthesis, smaller peaks corresponding to M+0, M+1, and M+2 species will also be present. isotope.com The relative abundances of these peaks are used to calculate the precise isotopic enrichment. nih.gov For instance, a 99% isotopic enrichment for a ¹³C₃ labeled compound does not mean 99% of the molecules are the fully labeled species, but rather that each of the three carbon positions has a 99% probability of being ¹³C. isotope.com
Table 2: Hypothetical Mass Spectrum Data for Isotopic Enrichment Analysis
| Isotopologue | Description | Expected m/z | Relative Abundance (%) |
|---|---|---|---|
| M+0 | All ¹²C at labeled positions | ~184.58 | Low |
| M+1 | One ¹³C at labeled positions | ~185.58 | Moderate |
| M+2 | Two ¹³C at labeled positions | ~186.57 | High |
| M+3 | Three ¹³C at labeled positions | ~187.56 | Very High |
This table illustrates the expected pattern of isotopologues in a mass spectrum for a highly enriched sample of 3-Cyano Gimeracil-13C3 Methyl Ether. The relative abundances are qualitative and depend on the actual enrichment level achieved during synthesis. The m/z values are approximate and would be determined with high precision in an actual HRMS analysis.
The accurate determination of the carbon isotopologue distributions (CIDs) is crucial. nih.gov Advanced mass spectrometry techniques can achieve excellent precision (less than 1%) and trueness in CID determination, allowing for the detection of very small changes in labeling patterns. nih.gov This level of precision validates the molecular structure and confirms the high isotopic purity of 3-Cyano Gimeracil-13C3 Methyl Ether, ensuring its suitability for its intended applications in metabolic research and as a reliable internal standard.
Analytical Methodologies Utilizing 3 Cyano Gimeracil 13c3 Methyl Ether in Research
Quantitative Bioanalytical Techniques for Labeled Analytes in Complex Research Matrices
The quantification of analytes in complex biological matrices such as plasma, tissues, and cellular extracts presents significant challenges due to the presence of interfering substances. 3-Cyano Gimeracil-13C3 Methyl Ether is instrumental in overcoming these challenges through its application in advanced bioanalytical techniques.
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern bioanalysis, offering high sensitivity and selectivity. The development of a robust LC-MS/MS assay for the quantification of Gimeracil or its related compounds often involves the use of a stable isotope-labeled internal standard like 3-Cyano Gimeracil-13C3 Methyl Ether to correct for variability during sample preparation and analysis.
A typical LC-MS/MS method involves the separation of the analyte from matrix components on a reversed-phase C18 column. nih.govnih.gov The mobile phase often consists of a mixture of an aqueous component with a weak acid, such as formic acid, and an organic solvent like acetonitrile (B52724) or methanol, run in either isocratic or gradient mode. nih.govresearchgate.net The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard. For Gimeracil and its analogs, positive electrospray ionization (ESI) is commonly employed. nih.gov
Method validation is performed according to the International Council for Harmonisation (ICH) guidelines and typically includes the assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govsemanticscholar.org
Table 1: Example of LC-MS/MS Method Parameters for the Analysis of Gimeracil
| Parameter | Value |
| Chromatography | |
| Column | Inertsil ODS C18 (150 x 4.6 mm, 3.5 µm) nih.gov |
| Mobile Phase | 0.1% Formic Acid in Water : Acetonitrile (40:60 v/v) nih.gov |
| Flow Rate | 1.0 mL/min nih.gov |
| Injection Volume | 10 µL nih.gov |
| Column Temperature | 25°C (Ambient) nih.gov |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Gimeracil Transition | m/z 146.0 → m/z 128.0 (example) |
| 3-Cyano Gimeracil-13C3 Methyl Ether Transition | m/z 191.0 → m/z 173.0 (example) |
Table 2: Representative Validation Data for a Gimeracil LC-MS/MS Assay
| Parameter | Gimeracil |
| Linearity Range | 14.5 - 87 µg/mL nih.gov |
| Correlation Coefficient (r²) | >0.999 nih.gov |
| Accuracy (% Recovery) | 99.4% - 99.9% nih.gov |
| Precision (%RSD) | <2% nih.gov |
| LOD | 0.174 µg/mL nih.gov |
| LOQ | 0.58 µg/mL nih.gov |
Application of Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification of Related Compounds
Isotope Dilution Mass Spectrometry (IDMS) is a primary reference method for achieving the highest level of accuracy in quantitative analysis. nih.goviupac.org It involves the addition of a known amount of an isotopically labeled version of the analyte (the "spike"), such as 3-Cyano Gimeracil-13C3 Methyl Ether, to the sample. The analyte concentration is then determined by measuring the altered isotope ratio of the analyte-spike mixture. iupac.org
The key advantage of IDMS is that once the spike and the native analyte are equilibrated in the sample, any subsequent sample loss during extraction, purification, or analysis affects both species equally, thus not impacting the final measured ratio. nih.gov This makes IDMS particularly powerful for the absolute quantification of analytes like Gimeracil or its impurities in complex matrices where recovery can be variable. The use of a 13C-labeled standard is ideal as it has nearly identical chemical and physical properties to the unlabeled analyte, ensuring they behave similarly during the analytical process. nih.gov
Role as an Internal Standard in Preclinical Pharmacokinetic and Metabolic Profiling Studies
In preclinical research, understanding the pharmacokinetic (PK) and metabolic profile of a drug candidate is crucial. These studies often involve the analysis of a large number of biological samples, where accuracy and reproducibility are paramount. 3-Cyano Gimeracil-13C3 Methyl Ether is an ideal internal standard for such studies involving Gimeracil or structurally similar compounds. nih.gov
When added to plasma or tissue samples at the beginning of the sample preparation process, it co-elutes with the analyte of interest and experiences similar effects from the sample matrix, such as ion suppression or enhancement in the mass spectrometer. nih.gov By normalizing the analyte's response to that of the internal standard, these variations can be effectively compensated for, leading to more accurate and precise quantification. This is particularly important in pharmacokinetic studies where concentration-time profiles are generated to determine key parameters like Cmax, Tmax, and AUC. nih.gov The use of a stable isotope-labeled internal standard is considered the gold standard in regulated bioanalysis. nih.gov
Methodologies for Trace Analysis and Detection in Cellular and In Vitro Enzymatic Systems
The investigation of drug action at the cellular level or in in vitro enzymatic assays often requires the detection and quantification of very low concentrations of the compound of interest. Methodologies for trace analysis of 3-Cyano Gimeracil-13C3 Methyl Ether or its unlabeled counterpart in these systems would typically rely on highly sensitive LC-MS/MS techniques.
For cellular uptake studies, cells would be incubated with the compound, followed by cell lysis and extraction of the analyte from the cell lysate. Due to the complexity of the cell matrix and the expected low concentrations, a robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), would be necessary to remove interfering components and concentrate the analyte. nih.gov The use of 3-Cyano Gimeracil-13C3 Methyl Ether as an internal standard, added to the lysate at the earliest stage, would be critical for accurate quantification. nih.gov
In in vitro enzyme assays, such as those investigating the metabolism of Gimeracil by dihydropyrimidine (B8664642) dehydrogenase (DPD), this labeled compound could be used to trace the formation of metabolites. acs.orgresearchgate.net By monitoring the mass shift corresponding to the metabolic reaction, researchers can elucidate metabolic pathways and enzyme kinetics with high specificity.
Analytical Approaches for Assessing Purity and Stability in Research-Grade Samples
Ensuring the purity and stability of research-grade compounds is essential for the reliability of experimental results. Stability-indicating analytical methods are developed to separate the active pharmaceutical ingredient (API) from its potential degradation products. scirp.orgscienceopen.com
For 3-Cyano Gimeracil-13C3 Methyl Ether and its unlabeled analog, forced degradation studies are performed under various stress conditions as per ICH guidelines, including acidic, alkaline, oxidative, photolytic, and thermal stress. scirp.org High-performance liquid chromatography (HPLC) with UV or MS detection is then used to analyze the stressed samples. scirp.orgscienceopen.com The development of a stability-indicating method involves optimizing the chromatographic conditions to achieve adequate separation between the parent compound and all significant degradation products. scirp.org
A study on the forced degradation of Gimeracil revealed that it is particularly susceptible to oxidative stress, leading to the formation of several degradation products. scirp.org Minimal degradation was observed under acidic, alkaline, photolytic, and thermal conditions. scirp.org
Table 3: Summary of Gimeracil Stability under Forced Degradation Conditions
| Stress Condition | Observation |
| Acidic (e.g., 1M HCl) | Minimal degradation scirp.org |
| Alkaline (e.g., 0.1M NaOH) | Minimal degradation scirp.org |
| Oxidative (e.g., 30% H₂O₂) | Significant degradation, multiple products formed scirp.org |
| Photolytic | Minimal degradation scirp.org |
| Thermal (e.g., 60°C) | Minimal degradation scirp.org |
The purity of a research-grade sample of 3-Cyano Gimeracil-13C3 Methyl Ether would be assessed using such a validated stability-indicating method, ensuring that any reported impurities are accurately identified and quantified.
Applications of 3 Cyano Gimeracil 13c3 Methyl Ether in Preclinical and Mechanistic Investigations
Function as a Synthetic Intermediate for the Generation of Diverse Labeled Gimeracil Derivatives and Analogs
3-Cyano Gimeracil-13C3 Methyl Ether is a stable isotope-labeled chemical intermediate specifically designed for the synthesis of labeled Gimeracil and its analogs. americanchemicalsuppliers.compharmaffiliates.com The presence of three Carbon-13 (¹³C) atoms provides a distinct mass signature that allows for precise tracking and quantification in various analytical techniques, particularly mass spectrometry. medchemexpress.commedchemexpress.com
Its primary utility lies in its conversion to Gimeracil-13C3. scbt.commedchemexpress.com This process involves chemical modification of the cyano (-C≡N) and methyl ether (-OCH₃) groups to yield the final dihydroxypyridine structure of Gimeracil. The resulting Gimeracil-13C3 retains the isotopic label, making it an invaluable tracer for quantitative analysis during drug development and metabolic research. medchemexpress.com The use of such intermediates is a cornerstone of modern medicinal chemistry, enabling the production of high-purity, stable isotope-labeled compounds essential for rigorous scientific investigation. lgcstandards.com
| Compound Name | CAS Number | Molecular Formula | Role |
| 3-Cyano Gimeracil-13C3 Methyl Ether | 1391054-70-8 | C₄¹³C₃H₅ClN₂O₂ | Synthetic Intermediate pharmaffiliates.com |
| Gimeracil-13C3 | 1184979-29-0 | C₂¹³C₃H₄ClNO₂ | Labeled Analyte / Tracer medchemexpress.com |
| Gimeracil | 103766-25-2 | C₅H₄ClNO₂ | Parent Compound / DPYD Inhibitor nih.gov |
Elucidation of Metabolic Pathways and Transformations in In Vitro and Animal Research Models
Isotopically labeled compounds are fundamental to modern metabolomics, allowing researchers to trace the fate of a molecule through complex biological systems. nih.govnih.govresearchgate.net
The use of Gimeracil-¹³C₃, synthesized from 3-Cyano Gimeracil-¹³C₃ Methyl Ether, is critical for definitively identifying and characterizing its metabolites. While studies indicate that a large proportion of Gimeracil is excreted from the body unchanged, primarily via the kidneys, isotopic tracing provides the sensitivity needed to detect any minor metabolites that may be formed. nih.goveuropa.euscispace.comdrugbank.com
In these studies, the labeled Gimeracil is introduced into an in vitro system (such as human liver fractions) or an animal model. nih.gov Samples are then analyzed using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). frontiersin.org Any molecule containing the ¹³C₃-labeled core is unequivocally identified as being derived from Gimeracil. This method, known as nontargeted tracer fate detection, allows for the discovery of all metabolites derived from the labeled compound without prior knowledge of the metabolic pathways. nih.govresearchgate.net This comprehensive approach ensures a complete metabolic profile, which is essential for understanding the full biological activity of the drug.
Gimeracil's primary mechanism of action is the potent inhibition of the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD), which is responsible for the catabolism of pyrimidine-based drugs like 5-fluorouracil (B62378) (5-FU). biorxiv.orgnih.goveuropa.eu Understanding its clearance and biotransformation is key to its clinical application. Research shows that Gimeracil is not significantly metabolized in vitro by human liver fractions, and it is primarily cleared renally. nih.govscispace.com
Gimeracil-¹³C₃ (referred to as CDHP-¹³C₃ in some literature) plays a vital role as an internal standard for the precise quantification of unlabeled Gimeracil in pharmacokinetic studies. frontiersin.org By adding a known amount of the labeled compound to biological samples (e.g., plasma), researchers can use LC-MS/MS to accurately measure the concentration of the unlabeled drug over time. This allows for the reliable determination of key pharmacokinetic parameters, as illustrated in the table below, which summarizes the type of data obtained in such preclinical assessments.
| Parameter | Description | Example Value (from preclinical models) |
| Cmax | Maximum plasma concentration | Varies with dose |
| Tmax | Time to reach maximum concentration | ~1.0 hour drugbank.com |
| AUC | Area under the concentration-time curve | Varies with dose |
| T₁/₂ | Elimination half-life | ~3.1 - 4.1 hours drugbank.com |
| CL/F | Apparent total clearance | Dependent on renal function nih.gov |
| Vd/F | Apparent volume of distribution | ~17 L/m² drugbank.com |
Mechanistic Studies of Gimeracil's Biological Activity Utilizing Isotopic Probes
Isotopic probes are indispensable for dissecting the precise molecular mechanisms by which a drug exerts its effects.
Gimeracil is a potent, selective, and reversible inhibitor of dihydropyrimidine dehydrogenase (DPYD). scbt.comdrugbank.com In vitro studies have established its high affinity for the enzyme, with a 50% inhibitory concentration (IC₅₀) of 95 nM. nih.govscispace.com The use of Gimeracil-¹³C₃ provides a powerful tool for detailed molecular-level investigations of this interaction.
In enzymatic assays, the labeled compound can be used to perform highly accurate kinetic studies. By tracking the ¹³C₃ signature, researchers can unambiguously quantify the amount of Gimeracil bound to the DPYD enzyme versus the amount free in solution. This allows for precise determination of binding affinities (Kd), inhibition constants (Ki), and on/off rates, providing a complete picture of the enzyme-inhibitor dynamics without interference from other molecules in the assay. This level of precision is crucial for comparing the potency of different DPYD inhibitors and understanding the structural basis of their inhibitory action. nih.gov
Beyond its role as a DPYD inhibitor, research has revealed that Gimeracil also impacts cellular pathways related to DNA repair. medchemexpress.com Studies have shown that Gimeracil can inhibit the repair of DNA double-strand breaks through a mechanism involving partial suppression of homologous recombination (HR). nih.gov This effect appears to be directly linked to its inhibition of DPYD. nih.gov
In cellular research models, Gimeracil treatment has been observed to alter the formation of protein clusters (foci) that are critical for DNA repair. Specifically, it restrains the formation of Rad51 and replication protein A (RPA) foci while increasing the number of foci for other proteins like Nbs1, Mre11, and Rad50. nih.gov The use of an isotopic probe like Gimeracil-¹³C₃ in such experiments would enable advanced mechanistic studies. For example, researchers could use techniques like mass spectrometry imaging or cellular fractionation followed by MS analysis to trace the subcellular localization of the compound, determining whether it accumulates in the nucleus and directly or indirectly interacts with the protein complexes involved in DNA damage response pathways. frontiersin.orgnih.gov
Assessment of Compound Stability, Degradation Pathways, and Impurity Profiling in Controlled Research Environments
The chemical stability and degradation profile of a compound are critical parameters in preclinical and mechanistic investigations. For isotopically labeled compounds such as 3-Cyano Gimeracil-13C3 Methyl Ether, understanding its stability is paramount for ensuring the integrity of experimental results. While specific stability data for 3-Cyano Gimeracil-13C3 Methyl Ether is not extensively documented in publicly available literature, valuable insights can be drawn from forced degradation studies conducted on the parent compound, Gimeracil. These studies provide a foundational understanding of the molecule's inherent stability and potential degradation pathways, which are likely to be relevant for its derivatives, including the 13C3 methyl ether analog.
Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and understanding the chemical behavior of a substance under various environmental stresses. These studies typically involve exposing the compound to conditions exceeding those of accelerated stability testing.
Compound Stability under Controlled Stress Conditions
Comprehensive forced degradation studies on Gimeracil have been performed in accordance with the International Conference on Harmonisation (ICH) guidelines. These investigations have systematically evaluated the stability of Gimeracil under hydrolytic (acidic and alkaline), oxidative, photolytic, and thermal stress conditions.
A notable study subjected Gimeracil to a range of stress conditions to probe its stability. The findings from this research indicate that Gimeracil is a relatively stable molecule under most conditions, with the significant exception of oxidative stress. scirp.org
Summary of Forced Degradation Conditions for Gimeracil:
| Stress Condition | Reagent/Method | Temperature | Duration |
| Acidic Hydrolysis | 1M Hydrochloric Acid | 60°C | 15 minutes |
| Alkaline Hydrolysis | 1M Sodium Hydroxide | 60°C | 15 minutes |
| Oxidative Degradation | 30% Hydrogen Peroxide | Room Temperature | 30 minutes |
| Thermal Degradation | Oven | 105°C | 30 minutes |
| Photolytic Degradation | Sunlight | N/A | 6 hours |
Under acidic, thermal, and photolytic stress, Gimeracil demonstrated minimal degradation. scirp.orgscirp.org In severely alkaline conditions (1 M NaOH at 80°C for 1 hour), two impurity peaks were observed. However, under milder alkaline stress (1 M NaOH at 70°C for 30 minutes), no major degradation products were formed. scirp.org This suggests that while susceptible to harsh alkaline hydrolysis, the molecule maintains its integrity under more moderate basic conditions.
The most significant degradation was observed under oxidative conditions, indicating that the Gimeracil structure is particularly susceptible to oxidation. scirp.orgscirp.org This susceptibility is a critical consideration for the handling and storage of Gimeracil and its derivatives.
Degradation Pathways
The primary degradation pathway for Gimeracil, as identified through forced degradation studies, is oxidation. Exposure to oxidative agents like hydrogen peroxide leads to the formation of numerous degradation products. scirp.org A detailed investigation utilizing liquid chromatography-mass spectrometry (LC-MS) successfully separated and identified fourteen previously unreported degradation products of Gimeracil resulting from oxidative stress. scirp.orgscirp.org
Seven of these degradation products were characterized as oxidative products of Gimeracil, involving the incorporation of one, two, or three oxygen atoms into the molecular structure. scirp.org The presence of isomeric degradation products suggests that there are multiple potential sites on the Gimeracil molecule that are susceptible to oxidation. scirp.org
While the specific degradation pathways for 3-Cyano Gimeracil-13C3 Methyl Ether have not been independently studied, it is reasonable to infer that it would also be susceptible to oxidative degradation, potentially at similar sites on the core pyridine (B92270) ring structure. The presence of the methyl ether group might slightly alter the electronic properties and steric accessibility of the molecule, which could influence the rate and specific products of degradation compared to Gimeracil. The stable isotope labeling (13C3) itself is not expected to alter the chemical reactivity or degradation pathways.
Impurity Profiling
Impurity profiling is the identification and quantification of impurities present in a substance. For 3-Cyano Gimeracil-13C3 Methyl Ether, which is itself an impurity of Gimeracil, understanding its own potential impurities is crucial for its use as a reference standard in research.
The analytical methods developed for the forced degradation studies of Gimeracil are directly applicable to the impurity profiling of its derivatives. High-performance liquid chromatography (HPLC) and LC-MS are powerful techniques for separating and identifying impurities. scirp.orgnih.govnih.gov
A validated, stability-indicating reversed-phase HPLC method has been developed for the simultaneous estimation of Gimeracil and its combination drug components, which can also be adapted for impurity profiling. rjptonline.org Furthermore, LC-MS methods have proven effective in not only separating Gimeracil from its degradation products but also in enabling their structural elucidation. scirp.orgscirp.org These methods provide the necessary sensitivity and specificity to detect and characterize impurities, even at low levels.
Identified Degradation Products of Gimeracil under Oxidative Stress:
| Degradation Product | Molecular Formula | Observation |
| DP-1 | C5H4ClNO3 | Addition of one oxygen atom |
| DP-2 | C5H4ClNO3 | Isomer of DP-1 |
| DP-3 | C5H4ClNO3 | Isomer of DP-1 |
| DP-4 | C5H4ClNO4 | Addition of two oxygen atoms |
| DP-5 | C5H4ClNO4 | Isomer of DP-4 |
| DP-6 | C5H4ClNO4 | Isomer of DP-4 |
| DP-7 | C5H4ClNO5 | Addition of three oxygen atoms |
| DP-8 | C5H4ClNO5 | Isomer of DP-7 |
| DP-9 | C5H4ClNO5 | Isomer of DP-7 |
| DP-10 to DP-14 | Not specified | Further degradation products |
The development of a comprehensive impurity profile for 3-Cyano Gimeracil-13C3 Methyl Ether would involve subjecting it to similar forced degradation conditions and utilizing advanced analytical techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to identify and characterize any resulting impurities. This would ensure the quality and reliability of this reference standard in preclinical and mechanistic studies.
Theoretical and Computational Investigations Pertaining to 3 Cyano Gimeracil 13c3 Methyl Ether
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 3-Cyano Gimeracil-13C3 Methyl Ether. These calculations provide insights into molecular orbital energies, charge distribution, and the influence of various functional groups on the molecule's properties.
The core structure of Gimeracil is a substituted pyridinone, which is a π-deficient aromatic system due to the electronegative nitrogen atom. mdpi.com This inherent electronic characteristic makes the pyridine (B92270) ring susceptible to nucleophilic attack. The introduction of a cyano (-CN) group at the 3-position is expected to significantly modulate the electronic properties of the molecule. The cyano group is a strong electron-withdrawing group, which further decreases the energy of the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com This lowering of the LUMO energy enhances the electrophilicity of the pyridine ring, making it more reactive towards nucleophiles. nih.gov
DFT calculations can be used to determine several key reactivity descriptors. The HOMO-LUMO energy gap (ΔE) is a critical parameter, with a smaller gap generally indicating higher chemical reactivity. tjnpr.orgmdpi.com For pyridine derivatives, the introduction of electron-withdrawing groups like the cyano substituent tends to decrease this gap. mdpi.com Molecular Electrostatic Potential (MEP) maps can visualize the electron distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites for metabolic attack or intermolecular interactions. researchgate.netasianresassoc.org
| Descriptor | Predicted Influence on 3-Cyano Gimeracil-13C3 Methyl Ether | Rationale |
| HOMO-LUMO Gap (ΔE) | Lowered compared to Gimeracil | The strong electron-withdrawing cyano group decreases the LUMO energy, reducing the overall energy gap and increasing reactivity. mdpi.comnih.gov |
| Electron Density | Reduced on the pyridine ring, especially near the cyano group | The cyano group and pyridine nitrogen pull electron density from the aromatic system. mdpi.com |
| Reactivity | Increased electrophilicity of the pyridine ring | Lowered LUMO energy makes the ring more susceptible to nucleophilic attack. nih.gov |
| Molecular Electrostatic Potential (MEP) | Negative potential near the nitrogen and oxygen atoms; positive potential on the ring | Indicates sites for hydrogen bonding and electrophilic/nucleophilic interactions. researchgate.netasianresassoc.org |
This table presents theoretical predictions based on the principles of quantum chemistry applied to the structure of 3-Cyano Gimeracil-13C3 Methyl Ether.
The ¹³C₃ isotopic labeling itself does not significantly alter the electronic structure or the potential energy surface of the molecule in its ground state. However, it becomes critically important in the context of reaction kinetics and mechanisms, as discussed in section 5.4.
Molecular Dynamics Simulations and Docking Studies of Gimeracil and its Precursors with Target Proteins
Gimeracil functions by inhibiting the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD), which is responsible for the catabolism of fluoropyrimidines like 5-fluorouracil (B62378) (5-FU). drugbank.com Molecular docking and molecular dynamics (MD) simulations are powerful computational tools to investigate the binding of inhibitors like Gimeracil and its derivatives to the DPD active site. tandfonline.combohrium.com
Molecular Docking: Docking studies predict the preferred orientation and binding affinity of a ligand within a protein's active site. For DPD, studies have identified key amino acid residues that interact with substrates and inhibitors. nih.govacs.org Although specific docking studies for 3-Cyano Gimeracil-13C3 Methyl Ether are not available, analysis of the Gimeracil and 5-FU binding modes provides a strong foundation for predicting its interactions. Key interactions typically involve hydrogen bonds and electrostatic complementarity within the DPD active site. acs.org The cyano and methyl ether groups of the derivative would influence its binding affinity and pose compared to the parent Gimeracil molecule by altering steric and electronic interactions with the protein.
| Interacting Residue in DPD | Interaction Type with 5-FU/Inhibitors | Predicted Role in Binding 3-Cyano Gimeracil-13C3 Methyl Ether |
| Asn609 | Hydrogen Bonding | The pyridinone carbonyl or ether oxygen could act as hydrogen bond acceptors. |
| Asn736 | Hydrogen Bonding | The pyridinone N-H group could act as a hydrogen bond donor. |
| Thr737 | Hydrogen Bonding | The pyridinone carbonyl or ether oxygen could act as hydrogen bond acceptors. |
| Arg221 | Hydrophobic/Electrostatic | The aromatic pyridine ring can participate in hydrophobic or π-stacking interactions. researchgate.net |
| Phe34 | π-cation/π-π Stacking | The electron-deficient pyridine ring, enhanced by the cyano group, could engage in favorable π-stacking interactions. mdpi.com |
This table is based on published docking studies of 5-FU and other inhibitors with DPD and provides a hypothetical interaction map for the title compound. nih.govacs.orgmdpi.com
In Silico Prediction of Metabolic Transformations and Degradation Products
In silico metabolism prediction tools are used in early drug development to forecast the metabolic fate of a compound. nih.govauctoresonline.org These tools typically use either knowledge-based systems, which contain rules derived from known metabolic reactions, or machine learning models trained on large datasets of metabolic data. uobasrah.edu.iq For 3-Cyano Gimeracil-13C3 Methyl Ether, these methods can predict likely sites of metabolism and the resulting degradation products.
The primary metabolic enzymes responsible for the biotransformation of many drugs are the Cytochrome P450 (CYP) family. Based on the structure of 3-Cyano Gimeracil-13C3 Methyl Ether, several metabolic pathways can be predicted.
O-Dealkylation: The methyl ether group is a common site for oxidative metabolism by CYP enzymes, leading to the formation of the corresponding alcohol (the Gimeracil core structure with a 3-cyano group) and formaldehyde.
Hydroxylation: The pyridine ring is susceptible to aromatic hydroxylation, another common CYP-mediated reaction. The exact position of hydroxylation would be influenced by the electronic effects of the existing substituents.
Hydrolysis of the Cyano Group: The nitrile group can be metabolized via hydrolysis to a carboxylic acid or an amide intermediate, although this is generally a slower metabolic pathway compared to oxidation.
| Predicted Transformation | Metabolic Enzyme Family | Resulting Product Type |
| O-Demethylation | Cytochrome P450 (CYP) | 3-Cyano Gimeracil + Formaldehyde |
| Aromatic Hydroxylation | Cytochrome P450 (CYP) | Hydroxylated pyridine derivative |
| Nitrile Hydrolysis | Hydrolases | Carboxylic acid or Amide derivative |
This table outlines plausible metabolic pathways for 3-Cyano Gimeracil-13C3 Methyl Ether based on its chemical structure and common metabolic reactions predicted by in silico tools. uobasrah.edu.iqtandfonline.com
The ¹³C₃ labeling on the methyl ether group would be a powerful tool for experimental metabolic studies, allowing for the precise tracking of the methyl group and its metabolites using mass spectrometry.
Computational Analysis of Isotopic Effects on Reaction Kinetics and Mechanisms
The substitution of an atom with one of its heavier isotopes can lead to a change in the reaction rate, an effect known as the Kinetic Isotope Effect (KIE). wikipedia.org The KIE is a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step and characterizing the structure of the transition state. bohrium.com The ¹³C₃ labeling in 3-Cyano Gimeracil-13C3 Methyl Ether is specifically designed for such investigations.
The KIE is defined as the ratio of the rate constant of the reaction with the light isotope (k_light) to the rate constant with the heavy isotope (k_heavy). For carbon, this is k₁₂/k₁₃.
Normal KIE (k₁₂/k₁₃ > 1): Occurs when the bond to the isotopic atom is weakened or broken in the transition state. This is the more common scenario.
Inverse KIE (k₁₂/k₁₃ < 1): Occurs if the bonding to the isotopic atom becomes stiffer or stronger in the transition state.
Computational chemistry, specifically DFT, can be used to calculate theoretical KIEs by computing the vibrational frequencies of the reactants and the transition state for both the light and heavy isotopologues. bohrium.com The differences in zero-point vibrational energies (ZPVE) between the isotopic molecules in the ground state and the transition state are the primary origin of the KIE. copernicus.org
For 3-Cyano Gimeracil-13C3 Methyl Ether, the ¹³C₃ label is on the methyl group of the ether. A KIE would be expected in any reaction involving the cleavage of the O-¹³CH₃ bond, such as the O-demethylation metabolism mentioned in section 5.3. By computationally modeling the transition state for this reaction, the ¹³C KIE can be predicted. A significant normal KIE would provide strong evidence that the C-O bond cleavage is part of the rate-determining step of that metabolic process. bohrium.comnih.gov
| Reaction Type | Isotopic Position | Expected KIE (k₁₂/k₁₃) | Mechanistic Implication |
| C-O Bond Cleavage (O-Demethylation) | Methyl Carbon | > 1.02 (Normal) | C-O bond is breaking in the rate-determining transition state. bohrium.com |
| Reaction not involving the methyl group | Methyl Carbon | ~ 1.00 (No effect) | The isotopic substitution is at a position remote from the reaction center. |
| Addition reaction stiffening C-O bond | Methyl Carbon | < 1.00 (Inverse) | The vibrational frequencies associated with the labeled carbon increase in the transition state. wikipedia.org |
This table provides theoretical examples of how Kinetic Isotope Effects (KIEs) for the ¹³C₃ labeled methyl group could be interpreted to provide mechanistic insights.
By comparing experimentally measured KIEs with values calculated for different possible reaction pathways, computational analysis can help to distinguish between proposed mechanisms. bohrium.com
Future Directions and Emerging Research Avenues for 3 Cyano Gimeracil 13c3 Methyl Ether
Development of Novel Isotopic Labeling Strategies and Positions for Enhanced Research Utility
The strategic placement of stable isotopes like carbon-13 within a molecule is fundamental to its utility in metabolic research. nih.govacs.org For 3-Cyano Gimeracil-13C3 Methyl Ether, the current labeling of the methyl ether group with three carbon-13 atoms provides a distinct mass shift that facilitates its detection and tracking. medchemexpress.compharmaffiliates.comlgcstandards.com Future research could explore alternative or additional labeling positions to gain more granular insights into its metabolic fate.
The development of novel isotopic labeling strategies is a continuous effort in the field of drug metabolism. nih.goveurekaselect.com By incorporating stable isotopes at different positions, researchers can investigate specific metabolic transformations. For instance, labeling the pyridine (B92270) ring could shed light on its potential degradation pathways, while labeling the cyano group might reveal its involvement in specific enzymatic reactions. These advanced labeling patterns, in conjunction with high-resolution mass spectrometry and NMR spectroscopy, would significantly enhance the research utility of 3-Cyano Gimeracil-13C3 Methyl Ether. acs.org
Advanced Applications in Systems Biology and Multi-Omics Research for Comprehensive Pathway Mapping
Stable isotope labeling is a cornerstone of systems biology and multi-omics research, enabling the comprehensive mapping of metabolic networks. creative-proteomics.comnih.gov 3-Cyano Gimeracil-13C3 Methyl Ether can be utilized as a tracer to follow the intricate biochemical pathways within a biological system. metsol.comspringernature.combohrium.com By introducing the labeled compound, researchers can track the flow of the carbon-13 atoms through various metabolic reactions, identifying downstream metabolites and key regulatory points. mdpi.com
This approach, often referred to as metabolic flux analysis, provides a dynamic view of cellular metabolism that cannot be achieved with traditional, unlabeled studies. creative-proteomics.comnih.gov The integration of data from metabolomics with other "omics" disciplines, such as proteomics and genomics, can provide a more holistic understanding of the biological system's response to the compound. nih.govacs.org This comprehensive pathway mapping is crucial for identifying potential off-target effects and understanding the broader physiological impact of DPYD modulation.
Integration into High-Throughput Screening Platforms for Deeper Mechanistic Insights
High-throughput screening (HTS) is an essential tool in modern drug discovery for identifying and characterizing new chemical entities. nih.gov The use of isotopically labeled compounds like 3-Cyano Gimeracil-13C3 Methyl Ether in HTS assays can provide deeper mechanistic insights into enzyme inhibition. researchgate.netacs.org By using mass spectrometry-based detection, researchers can directly and rapidly measure the formation of the enzyme-inhibitor complex or the inhibition of substrate turnover. nih.govacs.org
This method offers several advantages over traditional fluorescence- or absorbance-based assays, including higher sensitivity and specificity, and the ability to perform label-free screening. eurekaselect.comacs.org The integration of 3-Cyano Gimeracil-13C3 Methyl Ether into HTS platforms would enable the rapid screening of large compound libraries to identify novel DPYD modulators and to characterize their inhibitory mechanisms with high precision. nih.govmdpi.com
Exploration of Structure-Activity Relationships Through Comparative Studies with Labeled Analogues
Understanding the structure-activity relationship (SAR) of a drug candidate is a critical aspect of medicinal chemistry. medchemexpress.com Comparative studies using a series of labeled analogues of 3-Cyano Gimeracil can provide valuable information about how structural modifications affect its inhibitory potency and metabolic stability.
By synthesizing and testing analogues with different isotopic labeling patterns or with structural modifications to the pyridine ring, cyano group, or methyl ether, researchers can systematically probe the key interactions between the inhibitor and the DPYD enzyme. These studies, which are often qualitative in nature, can reveal which parts of the molecule are essential for its activity and which can be modified to improve its pharmacological properties. springernature.com
Role in Advancing Non-Clinical Development of Next-Generation DPYD Modulators
Dihydropyrimidine (B8664642) dehydrogenase (DPYD) is a crucial enzyme in the metabolism of fluoropyrimidine drugs like 5-fluorouracil (B62378) (5-FU), which are widely used in cancer chemotherapy. ijbs.commdpi.com Genetic variations in the DPYD gene can lead to reduced enzyme activity, resulting in severe and sometimes life-threatening toxicity from standard doses of these drugs. nih.govnih.gov Therefore, the development of DPYD inhibitors is an active area of research aimed at improving the safety and efficacy of fluoropyrimidine-based therapies. cancernetwork.com
3-Cyano Gimeracil-13C3 Methyl Ether, as a labeled analogue of a potential DPYD modulator, can play a vital role in the non-clinical development of next-generation DPYD inhibitors. It can serve as a valuable tool in preclinical studies to:
Investigate the mechanism of action of new DPYD inhibitors.
Assess the metabolic stability and pharmacokinetic profile of new drug candidates. eurekaselect.com
Facilitate the identification and quantification of metabolites in complex biological matrices. nih.gov
The use of such labeled compounds in early-stage drug development can help to de-risk projects and accelerate the translation of promising new therapies from the laboratory to the clinic.
Q & A
Basic Research Questions
Q. What are the key methodologies for synthesizing and characterizing 3-Cyano Gimeracil- Methyl Ether?
- Synthesis : Focus on introducing the isotope at the methyl ether group via labeled precursors (e.g., -methyl iodide) under anhydrous conditions. Optimize reaction steps to retain the 3-cyano substituent, which is critical for binding interactions .
- Characterization : Use -NMR to confirm isotopic labeling (e.g., δ 58–75 ppm for ether-linked carbons) and LC-MS for purity assessment. Compare spectral data with non-labeled analogs to validate structural integrity .
Q. How does the 3-cyano group influence the compound’s binding affinity in enzymatic assays?
- The 3-cyano group disrupts coordination with metal ions (e.g., Zn) in target enzymes like IRAP, as shown by molecular dynamics (MD) simulations. This steric hindrance destabilizes ligand-protein interactions, leading to reduced binding free energies (LIE calculations: ΔG < −5 kcal/mol) and low experimental activity (e.g., Ki = 50 µM for analog 15c) .
Q. What is the mechanistic role of 3-Cyano Gimeracil- Methyl Ether in inhibiting DPYD (dihydropyrimidine dehydrogenase)?
- The compound acts as a competitive inhibitor by mimicking the pyrimidine substrate. The 3-cyano group enhances selectivity for DPYD’s active site, while the -methyl ether aids in metabolic stability studies. Validate inhibition via fluorometric assays measuring NADPH depletion rates .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations resolve contradictions between computational binding predictions and experimental Ki values?
- Case Study : For analogs like 15a–g, MD simulations revealed that the 3-cyano group causes ligand pose instability (RMSD > 3 Å), contradicting docking-based predictions. Cross-validate with experimental techniques like isothermal titration calorimetry (ITC) to measure actual binding enthalpies .
- Methodological Fix : Incorporate solvent-accessible surface area (SASA) corrections in LIE models to account for desolvation penalties caused by the 3-cyano group .
Q. What structure-activity relationship (SAR) strategies improve metabolic stability without compromising potency?
- Replace electron-withdrawing groups (e.g., 4-CF) with 3-cyano to enhance metabolic stability (e.g., t increased by 2× in liver microsomes). Use triazole or imidazole substituents to improve solubility (>50 µM in PBS) while retaining sub-micromolar potency .
Q. How can isotopic labeling () be leveraged to study the compound’s pharmacokinetics in vivo?
- Administer -labeled compound in rodent models and track metabolites via LC-HRMS. The isotope pattern aids in distinguishing parent drug from endogenous compounds. Correlate isotopic enrichment in plasma with tissue distribution using autoradiography .
Q. What experimental approaches address discrepancies in enzyme inhibition data across different assay conditions?
- Standardization : Use consistent buffer systems (e.g., Tris-HCl pH 7.4 with 1 mM Zn) to stabilize metal-dependent enzymes. For DPYD, pre-incubate with NADPH to ensure cofactor saturation. Replicate findings across orthogonal assays (e.g., fluorometric vs. radiometric) .
Q. How do π-stacking interactions with aromatic residues (e.g., Phe544, Tyr549) modulate target engagement?
- Perform alanine scanning mutagenesis on IRAP to quantify contributions of Phe544 and Tyr549. MD simulations show edge-to-face π-stacking stabilizes binding (ΔG = −2.3 kcal/mol for compound 8). Validate via surface plasmon resonance (SPR) with mutant proteins .
Methodological Best Practices
- Data Contradictions : Cross-validate computational models (e.g., docking, MD) with experimental binding assays (SPR, ITC) and structural data (X-ray crystallography) .
- Ethical Compliance : Adhere to laboratory safety protocols (e.g., PPE, fume hoods) and ethical guidelines for isotope use. Document synthesis and characterization steps for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
